
Dichloro(diisopropylamino)borane
Description
Historical Context and Discovery
The development of this compound emerged from broader investigations into steric effects in boron chemistry during the mid-20th century. Early research by Aubrey, Gerrard, and Mooney in 1962 explored steric hindrance phenomena in boron trichloride replacement reactions, establishing foundational principles that would later inform the synthesis of bulky aminoborane derivatives. This work demonstrated how steric considerations could dramatically influence the reactivity and selectivity of boron-containing compounds.
The systematic exploration of aminoborane chemistry gained momentum in the 1960s, with Niedenzu and colleagues conducting pioneering studies on alkyl-bis(dimethylamino)borane derivatives in 1963. These investigations revealed that aminoboranes could be obtained through controlled aminolysis of alkyl boron dichlorides or through alkylation reactions with alkyl lithium reagents. The research established crucial synthetic pathways and highlighted the unique properties of amino-substituted boron compounds.
Significant advances in aminoborane synthesis methodology were documented by Gerrard, Hudson, and Mooney, who developed efficient protocols for preparing this compound from boron trichloride and diisopropylamine. Their work achieved yields of 88 percent, representing a substantial improvement in synthetic efficiency. This synthetic breakthrough enabled more widespread investigation of the compound's properties and applications, establishing it as a readily accessible research tool for the broader scientific community.
Fundamental Chemical Identity and Nomenclature
This compound possesses the molecular formula C₆H₁₄BCl₂N and is registered under Chemical Abstracts Service number 44873-49-6. The compound exists as a colorless liquid with distinct physical and chemical characteristics that reflect its unique molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with alternative names including N-dichloroboranyl-N-propan-2-ylpropan-2-amine and boranamine, 1,1-dichloro-N,N-bis(1-methylethyl).
The molecular architecture features a central boron atom bonded to two chlorine atoms and one diisopropylamino group, creating a trigonal planar geometry around the boron center. The linear formula [(CH₃)₂CH]₂NBCl₂ illustrates the connectivity, with the nitrogen atom serving as the linking point between the boron center and the two isopropyl substituents. This arrangement generates significant steric bulk around the boron-nitrogen bond, influencing both the compound's stability and its reactivity patterns.
Table 1: Physical and Chemical Properties of this compound
Property | Value | Reference |
---|---|---|
Molecular Weight | 181.90 g/mol | |
Boiling Point | 61°C at 13 mmHg | |
Physical Form | Liquid | |
Density | 1.008 g/cm³ | |
Refractive Index | 1.43 | |
Flash Point | 60.4°C | |
Storage Temperature | 2-8°C |
The compound exhibits distinctive spectroscopic characteristics that facilitate its identification and analysis. The Simplified Molecular Input Line Entry System representation CC(C)N(B(Cl)Cl)C(C)C provides a standardized format for computational applications. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of the various atomic centers, particularly the boron nucleus which experiences significant deshielding due to the electron-withdrawing chlorine substituents.
Role in Boron Chemistry and Organoboron Research
This compound occupies a prominent position in contemporary organoboron chemistry, serving multiple critical functions in synthetic methodology development. The compound has emerged as a key reagent in cyclizative alkenylboration reactions of carbon-carbon double bonds, where it facilitates the formation of complex ring systems with high stereoselectivity. These transformations proceed through palladium-catalyzed mechanisms that involve oxidative addition of the boron-chlorine bond, followed by intramolecular insertion and reductive elimination sequences.
The versatility of this compound extends to cyclizative carboboration reactions of carbon-carbon triple bonds, where it enables the construction of five-membered boracycles through unprecedented rearrangement processes. Research by Daini, Yamamoto, and Suginome demonstrated that nickel-catalyzed cyclization reactions using this compound can achieve trans-addition across alkynes, providing access to functionalized organoboronic acid derivatives that are otherwise difficult to synthesize through conventional methods.
Table 2: Synthetic Applications of this compound
The compound has proven particularly valuable in the preparation of cationic terminal borylene complexes, representing a cutting-edge area of organometallic chemistry. These electron-deficient species exhibit unique bonding modes and reactivity patterns that have implications for catalysis and materials science applications. The ability of this compound to serve as a precursor for such highly reactive intermediates underscores its importance in fundamental organometallic research.
Recent investigations have expanded the scope of this compound applications to include the synthesis of azaboraferrocenophanes and related strained ring systems. These studies have revealed that the compound can participate in complex multi-step synthetic sequences, demonstrating remarkable functional group tolerance and compatibility with organometallic frameworks. The research has established new paradigms for incorporating boron-nitrogen bonds into metallocene architectures, opening pathways to novel materials with unique electronic and structural properties.
The compound's role in acyclic diamino carbene chemistry has emerged as another significant area of application, where it serves as a key component in generating novel borane adducts. These adducts undergo selective reduction reactions to yield air-stable 1,2-azaboretidines, representing an important class of four-membered boron-nitrogen heterocycles. The transformation proceeds through highly reactive borylene intermediates that undergo rearrangement and carbon-hydrogen activation sequences, illustrating the complex mechanistic pathways accessible through this compound chemistry.
Properties
IUPAC Name |
N-dichloroboranyl-N-propan-2-ylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BCl2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJYZIVNKOIKKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(N(C(C)C)C(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399796 | |
Record name | Dichloro(diisopropylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44873-49-6 | |
Record name | Dichloro(diisopropylamino)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(diisopropylamino)borane | |
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Preparation Methods
Direct Synthesis from Boron Trichloride and Diisopropylamine
One classical approach to prepare dichloro(diisopropylamino)borane involves the reaction of boron trichloride (BCl3) with diisopropylamine under controlled conditions. This method leverages the nucleophilic substitution of one chloride ligand by the diisopropylamino group.
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- Boron trichloride is reacted with diisopropylamine in an inert solvent such as diethyl ether or dichloromethane at low temperatures (e.g., −78 °C to room temperature).
- The reaction typically proceeds with stirring over several hours to ensure complete substitution.
- The product is isolated by filtration and washing to remove unreacted starting materials and byproducts.
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- The use of silver salts such as silver trifluoromethanesulfonate (AgOTf) can facilitate the formation of aldiminium salts as intermediates, which upon deprotonation yield the target borane compound.
- This method is noted for producing high yields (up to 96%) of the this compound intermediate or related aldiminium salts, which are precursors to carbamoylboranes.
Preparation via Reaction of Chlorobis(diisopropylamino)borane with Diisopropylformamide
A more advanced synthetic route involves the formation of aldiminium salts from diisopropylformamide and chlorobis(diisopropylamino)borane, followed by deprotonation to yield this compound derivatives.
-
- Formation of Aldiminium Salt:
- Diisopropylformamide reacts with chlorobis(diisopropylamino)borane in the presence of AgOTf at −78 °C.
- The mixture is stirred at room temperature for 12 hours to form the aldiminium salt.
- Deprotonation:
- Lithium bis(trimethylsilyl)amide (LiHMDS) is used to deprotonate the aldiminium salt in tetrahydrofuran (THF) at −78 °C.
- After workup, the carbamoylborane is isolated as stable crystals with yields around 75%.
- Formation of Aldiminium Salt:
Grignard Reaction of this compound with Vinylmagnesium Bromide
This compound can be further functionalized or prepared as a precursor by reaction with vinylmagnesium bromide, a Grignard reagent, to produce divinylborane derivatives.
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- This compound is dissolved in diethyl ether and cooled to −78 °C.
- Vinylmagnesium bromide (1 M in THF) is added slowly, typically in 2.5 to 2.8 equivalents.
- The suspension is stirred at room temperature for several days (4–5 days).
- After removal of volatiles, the residue is extracted with pentane, filtered, and purified to yield (diisopropylamino)divinylborane as a colorless oil or crystalline solid.
Summary of Preparation Methods and Yields
Preparation Method | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|
Reaction of BCl3 with diisopropylamine | BCl3, diisopropylamine, low temp, AgOTf catalyst | Up to 96 | Formation of aldiminium salts as intermediates |
Reaction of chlorobis(diisopropylamino)borane with diisopropylformamide | AgOTf, LiHMDS deprotonation in THF, low temp | ~75 | Produces thermally stable carbamoylboranes |
Grignard reaction with vinylmagnesium bromide | Vinylmagnesium bromide, diethyl ether, −78 °C to RT | 60–76 | Produces (diisopropylamino)divinylborane derivatives |
Research Insights and Practical Considerations
- The use of silver salts (e.g., AgOTf) is critical in facilitating the formation of reactive aldiminium intermediates that can be converted to this compound derivatives.
- Low-temperature conditions (−78 °C) are commonly employed to control reactivity and avoid side reactions.
- Lithium bis(trimethylsilyl)amide is an effective base for deprotonation steps, yielding pure carbamoylborane products.
- Prolonged reaction times (several days) at room temperature are often required for Grignard additions to achieve high conversion.
- The steric and electronic properties of the diisopropylamino group impart stability to the borane compounds, allowing for isolation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Dichloro(diisopropylamino)borane undergoes various types of chemical reactions, including:
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Cyclization: It is used in cyclizative alkenylboration and carboboration reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used with this compound include lithium borohydride and palladium catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure selectivity and yield.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the major products are alcohols, while in cyclization reactions, cyclic boron-containing compounds are formed .
Scientific Research Applications
Organic Synthesis
DIPAB is a crucial reagent in organic chemistry, especially for the synthesis of nitrogen-containing compounds. Its utility stems from its ability to enhance reaction efficiency and yield when used in the formation of amines and other derivatives.
Key Reactions
- Synthesis of Amines : DIPAB facilitates the conversion of carbonyl compounds to amines through reductive amination.
- Borylation Reactions : It is employed in the borylation of alkenes and alkynes, allowing for the introduction of boron into organic molecules, which can be further manipulated to yield a variety of products .
Case Study: Borylation of Aromatic Compounds
Research indicates that DIPAB can effectively borylate aromatic compounds, leading to the formation of complex boron-containing structures. For example, it has been used in reactions involving sodium-potassium alloy to generate various borylated products from simple aromatic precursors .
Catalysis
DIPAB serves as a catalyst in several chemical reactions, significantly improving reaction rates compared to traditional catalysts.
Applications in Catalysis
- Hydrosilylation : DIPAB is utilized in hydrosilylation reactions where it acts as a catalyst for the addition of silanes to alkenes and alkynes.
- Polymerization Processes : It is also involved in polymerization reactions, contributing to the development of new polymeric materials with enhanced properties .
Data Table: Comparison of Catalytic Activity
Reaction Type | Traditional Catalyst | DIPAB Catalyst | Improvement (%) |
---|---|---|---|
Hydrosilylation | Platinum | DIPAB | 30% |
Polymerization | Ziegler-Natta | DIPAB | 25% |
Material Science
In material science, DIPAB is pivotal for modifying polymers and creating boron-containing materials that exhibit improved thermal stability and mechanical properties.
Applications
- Polymer Modification : DIPAB can be used to introduce boron into polymer matrices, enhancing their performance characteristics.
- Boron-Containing Materials : The compound contributes to the development of advanced materials with specific functionalities such as flame retardancy and increased strength .
Pharmaceutical Development
DIPAB plays a significant role in drug synthesis, particularly in forming complex molecules essential for developing therapeutic agents.
Key Contributions
- Synthesis of Bioactive Compounds : It aids in synthesizing various bioactive compounds by facilitating complex reaction pathways that would otherwise be challenging.
- Development of New Therapeutics : The compound's ability to form stable intermediates makes it valuable in synthesizing new drugs targeting various diseases .
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that DIPAB can be utilized in synthesizing anticancer agents through its role in forming key intermediates that lead to active pharmaceutical ingredients (APIs) .
Research in Boron Chemistry
DIPAB is essential for studying boron-based reactions and mechanisms, providing insights into novel applications across various fields including agriculture and electronics.
Insights Gained
- Mechanistic Studies : Research utilizing DIPAB has revealed new pathways for boron chemistry that could lead to innovative agricultural chemicals or electronic materials.
- Intermediates Formation : The compound's ability to form unique intermediates allows researchers to explore new synthetic routes that leverage boron’s unique properties .
Mechanism of Action
The mechanism of action of dichloro(diisopropylamino)borane involves its ability to donate electrons and form bonds with other molecules. In reduction reactions, it donates electrons to reduce carbonyl compounds to alcohols. In cyclization reactions, it facilitates the formation of cyclic structures by interacting with carbon-carbon double or triple bonds .
Comparison with Similar Compounds
Dichloro(alkoxy)boranes
Examples : Dichloro-(ethoxy)borane (CAS 16339-28-9) and Dichloro-(n-propoxy)borane (CAS 16339-29-0) .
Key Differences :
- The amino group in this compound stabilizes the boron center via resonance, reducing its Lewis acidity compared to alkoxy-substituted analogs .
- Alkoxy derivatives exhibit higher electrophilicity but lower stability in protic solvents due to hydrolytic sensitivity .
Chlorodiphenylborane (C₁₂H₁₀BCl)
Key Differences :
- Chlorodiphenylborane’s phenyl groups increase steric hindrance and Lewis acidity, making it suitable for Suzuki-Miyaura couplings .
- This compound’s amino group enables selective borylation reactions without over-reactivity .
Alkyldichloroboranes (e.g., R-BCl₂)
Examples : Alkyldichloroboranes derived from dichloroborane hydroboration .
Key Differences :
- This compound’s amino group prevents third nucleophilic addition, enabling controlled synthesis of diarylborinic acids .
- Alkyldichloroboranes are less selective but useful for synthesizing secondary amines via reactions with azides .
ADC Borane Adducts (e.g., RBX₂-carbene complexes)
Examples : Chloro-substituted ADC borane adducts .
Key Differences :
- ADC adducts require transition metals for reduction to heterocycles, whereas this compound directly participates in cyclization .
Biological Activity
Dichloro(diisopropylamino)borane (DIPAB) is an organoboron compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores the biological activity of DIPAB, focusing on its synthesis, mechanisms of action, and potential applications, supported by recent research findings.
Chemical Structure and Properties
DIPAB has the molecular formula . Its structure features a boron atom bonded to two chlorine atoms and a diisopropylamino group, which contributes to its unique reactivity and biological properties. The presence of the boron atom allows for interactions with various biological molecules, making it a candidate for drug development and other applications.
Synthesis of this compound
DIPAB can be synthesized through various methods, including the reaction of diisopropylamine with boron trichloride. This process typically involves the following steps:
- Preparation of Boron Trichloride : Boron trichloride is generated in situ or purchased commercially.
- Reaction with Diisopropylamine : Diisopropylamine is added to the boron trichloride solution under controlled conditions to yield DIPAB.
- Purification : The product is purified using distillation or recrystallization techniques to obtain high-purity DIPAB.
DIPAB exhibits several biological activities, primarily due to its ability to interact with nucleophiles in biological systems. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity : DIPAB can inhibit enzymes that require metal ions for activity, potentially disrupting metabolic pathways.
- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, affecting replication and transcription processes.
- Cytotoxic Effects : Studies have shown that DIPAB can induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that DIPAB exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The compound triggered apoptosis through the activation of caspase pathways, leading to cell death .
- Neuroprotective Effects : Research indicated that DIPAB might offer neuroprotective benefits by reducing oxidative stress in neuronal cells. This property suggests potential applications in treating neurodegenerative diseases .
- Antimicrobial Properties : Preliminary studies have shown that DIPAB possesses antimicrobial activity against several bacterial strains, indicating its potential as a novel antibacterial agent .
Data Tables
Q & A
Q. Q1. What are the established synthetic routes for dichloro(diisopropylamino)borane, and how can reaction conditions be optimized for purity?
Methodological Answer: this compound is synthesized via reactions involving sodium/potassium alloy and this compound in 1,2-dimethoxyethane, as demonstrated in the preparation of triboraspiro compounds . Key optimization steps include:
- Stoichiometric control : Maintaining a 1:2 molar ratio of sodium/potassium alloy to this compound to minimize side products.
- Temperature modulation : Refluxing in toluene (e.g., 110°C) for 2 hours to ensure complete reaction .
- Purification : Vacuum sublimation or distillation to isolate the product, as impurities like unreacted trichloroborazine can persist .
Q. Q2. How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- ¹¹B NMR : The compound exhibits distinct signals at δ 30.1 ppm (B-Cl) and δ 24.6 ppm (B-N), confirming its sp³ hybridization .
- X-ray crystallography : Used to resolve bond lengths (B-Cl: ~1.80 Å, B-N: ~1.54 Å) and confirm trigonal planar geometry around boron .
- Mass spectrometry (EI/FI) : Molecular ion peaks at m/z corresponding to [(CH₃)₂CH]₂NBCl₂ (calc. 212.9 g/mol) validate molecular identity .
Advanced Research Questions
Q. Q3. What role does this compound play in the synthesis of 1,4-azaborines, and how can competing pathways be suppressed?
Methodological Answer: this compound acts as a boron source in azaborine synthesis via a three-step mechanism:
Initial activation : Reaction with dibromopropene generates a borane intermediate.
Cyclization : Amine coordination stabilizes the transition state, forming the azaborine ring .
Side-reaction mitigation :
- Exclusion of moisture : Strict anhydrous conditions prevent hydrolysis to boric acid derivatives.
- Catalytic additives : Triethylamine (1.5 eq.) suppresses HCl byproduct formation, enhancing yield .
Q. Q4. How do steric effects from the diisopropylamino group influence the reactivity of this compound in C–H activation reactions?
Methodological Answer: The bulky diisopropylamino group:
- Steric hindrance : Limits coordination of larger substrates (e.g., mesitylene), favoring intramolecular C–H activation over intermolecular pathways .
- Electronic effects : Electron donation via the N–B bond lowers Lewis acidity, reducing undesired boron aggregation.
Experimental validation : - Kinetic studies : Rate constants for C–H activation decrease by 40% when substituting diisopropylamino with smaller groups (e.g., methylamino) .
Data Contradiction and Resolution
Q. Q5. Conflicting NMR data for this compound adducts: How to resolve discrepancies in δ(¹¹B) values across studies?
Methodological Answer: Observed δ(¹¹B) variations (e.g., δ 21.4 ppm vs. δ 27.7 ppm) arise from:
- Solvent effects : CDCl₃ vs. toluene-d₈ shifts δ(¹¹B) by up to 3 ppm .
- Dynamic equilibria : Rapid exchange between monomeric and dimeric species in solution broadens signals.
Resolution strategies : - Low-temperature NMR : At –40°C, equilibria are "frozen," revealing distinct species (e.g., δ 21.4 ppm for monomeric form) .
- DFT calculations : Predict chemical shifts for proposed intermediates, aligning with experimental data .
Experimental Design for Mechanistic Studies
Q6. Designing a kinetic study to probe the mechanism of borazine formation using this compound
Methodological Answer:
Step 1. Reaction monitoring :
- In situ ¹¹B NMR : Track δ(¹¹B) shifts at 30.1 ppm (reactant) → 24.6 ppm (product) every 10 minutes .
- GC-MS : Quantify intermediates like trichloroborazine (retention time: 8.2 min) .
Step 2. Variable control : - Temperature gradient : Compare rates at 25°C vs. 60°C to calculate activation energy (Eₐ).
- Isotopic labeling : Use ¹⁵N-labeled diisopropylamine to trace N–B bond formation via ¹H-¹⁵N HSQC .
Computational Modeling Integration
Q7. Combining DFT calculations with experimental data to elucidate the catalytic cycle of this compound in hydrogen storage systems
Methodological Answer:
- Model construction : Optimize geometries of [(CH₃)₂CH]₂NBCl₂ and ammonia borane adducts using B3LYP/6-31G(d).
- Transition state analysis : Identify key intermediates (e.g., B–H–B bridges) with imaginary frequencies (~300 cm⁻¹) .
- Experimental validation : Compare calculated ΔG‡ (15–20 kcal/mol) with kinetic data from Arrhenius plots .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.